molecular formula C10H12FNO2 B1306772 3-Fluoro-5-methyl-dl-phenylalanine CAS No. 603106-28-1

3-Fluoro-5-methyl-dl-phenylalanine

Cat. No. B1306772
CAS RN: 603106-28-1
M. Wt: 197.21 g/mol
InChI Key: OEGJALAYWIUJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methyl-DL-phenylalanine is a chemical compound with the molecular formula C10H12FNO2 . Its IUPAC name is 2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid . The compound has a molecular weight of 197.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.21 . The compound’s physical form, storage temperature, and shipping temperature are not specified in the search results .

Scientific Research Applications

Biotechnological Applications

In Vivo Fluorination of Proteins

  • Residue-specific Fluorination : A study reported the in vivo fluorination of amino acid residues, including phenylalanine, in Candida antarctica lipase B expressed in Pichia pastoris. This global fluorination led to moderate changes in the protein's secondary structure but maintained enzymatic activity. The fluorinated proteins showed a prolonged shelf life, which is beneficial for storing therapeutic proteins (Budisa, Wenger, & Wiltschi, 2010).

Pharmaceutical Research

Enzyme Inhibition for Antiviral Research

  • N-Trityl Derivatives : Research into the inhibition of Moloney Murine Leukemia Virus Reverse Transcriptase by N-Tritylamino acids, including fluorophenylalanine derivatives, demonstrated that these compounds could significantly inhibit the enzyme. This finding suggests a potential avenue for antiviral drug development, highlighting the importance of fluorophenylalanine derivatives in medicinal chemistry (Hawtrey et al., 2008).

Analytical Chemistry

Chromatographic Separation and Analysis

  • TLC Resolution of Amino Acid Enantiomers : A technique was established for the indirect separation of amino acid enantiomers, including DL-phenylalanine, by TLC after derivatization with Marfey’s reagent and its chiral variants. This method enables the resolution of DL amino acids at nanomolar concentrations, underscoring the utility of fluorinated derivatives in analytical separations (Bhushan, Brückner, Kumar, & Gupta, 2007).

Synthetic Chemistry and Materials Science

Synthesis of Fluorinated Amino Acids

  • Fluorinated Phenylalanines : A review focused on the synthesis and pharmaceutical applications of fluorinated phenylalanines, including methods to introduce fluorine into the phenyl ring. These compounds play a crucial role in enzyme inhibition, therapeutic agents, and PET imaging, illustrating the broad utility of fluorinated phenylalanines in drug research and development (Awad & Ayoup, 2020).

properties

IUPAC Name

2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGJALAYWIUJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392899
Record name 3-Fluoro-5-methyl-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603106-28-1
Record name 3-Fluoro-5-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603106-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methyl-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.